4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine
4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine
Potent haspin kinase inhibitor; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
1342261-10-2
VCID:
VC0006225
InChI:
InChI=1S/C17H18F3N3O/c1-24-11-4-5-12-13-6-8-22-16(17(18,19)20)15(13)23(14(12)10-11)9-3-2-7-21/h4-6,8,10H,2-3,7,9,21H2,1H3
SMILES:
COC1=CC2=C(C=C1)C3=C(N2CCCCN)C(=NC=C3)C(F)(F)F
Molecular Formula:
C17H18F3N3O
Molecular Weight:
337.346
4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine
CAS No.: 1342261-10-2
Cat. No.: VC0006225
Molecular Formula: C17H18F3N3O
Molecular Weight: 337.346
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent haspin kinase inhibitor; High Quality Biochemicals for Research Uses |
|---|---|
| CAS No. | 1342261-10-2 |
| Molecular Formula | C17H18F3N3O |
| Molecular Weight | 337.346 |
| IUPAC Name | 4-[7-methoxy-1-(trifluoromethyl)pyrido[3,4-b]indol-9-yl]butan-1-amine |
| Standard InChI | InChI=1S/C17H18F3N3O/c1-24-11-4-5-12-13-6-8-22-16(17(18,19)20)15(13)23(14(12)10-11)9-3-2-7-21/h4-6,8,10H,2-3,7,9,21H2,1H3 |
| Standard InChI Key | JVBWXORXTBDUMH-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C3=C(N2CCCCN)C(=NC=C3)C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator